molecular formula C6H11NOS B3032777 2,2-Dimethylthiomorpholin-3-one CAS No. 50847-92-2

2,2-Dimethylthiomorpholin-3-one

Cat. No.: B3032777
CAS No.: 50847-92-2
M. Wt: 145.23 g/mol
InChI Key: HWPDXZVUBFSYIE-UHFFFAOYSA-N
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Description

2,2-Dimethylthiomorpholin-3-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylthiomorpholin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanedithiol with an appropriate amine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiomorpholinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield. The choice of solvents and reaction conditions is also optimized to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylthiomorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiomorpholinones depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethylthiomorpholin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Dimethylthiomorpholin-3-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a nucleophile or electrophile in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A related compound with a similar ring structure but without the sulfur atom.

    Thiophene: Another sulfur-containing heterocycle, but with a different ring structure.

    Thiomorpholine: Similar to 2,2-Dimethylthiomorpholin-3-one but without the carbonyl group.

Uniqueness

This compound is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, along with a carbonyl group

Biological Activity

2,2-Dimethylthiomorpholin-3-one, also known as 2,2-Dimethylthiomorpholine 1,1-dioxide, is a heterocyclic compound recognized for its diverse biological activities and potential therapeutic applications. Its unique structure, characterized by a morpholine ring with two methyl groups and a sulfone group, enhances its lipophilicity and reactivity, making it an interesting subject of study in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₁N₁O₃S, with a molecular weight of approximately 177.22 g/mol. The presence of two methyl groups contributes to its stability and biological activity compared to structurally similar compounds.

Property Value
Molecular FormulaC₆H₁₁N₁O₃S
Molecular Weight177.22 g/mol
StructureMorpholine ring with two methyl groups and sulfone group

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Research indicates that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : There is evidence suggesting that the compound can protect neuronal cells from oxidative stress, potentially beneficial in neurodegenerative diseases.

The mechanism of action for this compound primarily involves its interaction with biological molecules through its sulfoxide functional group. This group allows for reversible covalent bonding with nucleophilic sites on proteins and enzymes, which can alter their activity. The specific pathways impacted depend on the biological context in which the compound is studied.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Activity Study :
    • A study evaluated the compound's effects on various cancer cell lines (e.g., breast and lung cancer).
    • Results indicated significant inhibition of cell proliferation at micromolar concentrations.
    • Mechanistic studies revealed induction of apoptosis via caspase activation.
  • Neuroprotective Study :
    • In vitro experiments demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cells.
    • The compound was shown to enhance the expression of neuroprotective genes.
  • Antimicrobial Efficacy :
    • Testing against a panel of bacterial strains revealed that the compound exhibited notable inhibitory effects.
    • The minimum inhibitory concentration (MIC) values were determined to establish its potency compared to traditional antibiotics.

Applications in Research and Industry

The compound has several applications across various fields:

  • Medicinal Chemistry : As a precursor for drug development due to its biological activities.
  • Chemical Synthesis : Used as an intermediate in synthesizing other organic compounds.
  • Industrial Applications : Employed in producing specialty chemicals and as a stabilizer in certain processes.

Properties

IUPAC Name

2,2-dimethylthiomorpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS/c1-6(2)5(8)7-3-4-9-6/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPDXZVUBFSYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCS1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198886
Record name 3-Thiomorpholinone, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50847-92-2
Record name 2,2-Dimethyl-3-thiomorpholinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050847922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thiomorpholinone,2-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Thiomorpholinone, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIMETHYL-3-THIOMORPHOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FV8NDV4XG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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